N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E
Description
Compound E, with the systematic name N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline (CAS: 1190375-91-7), is a boronate ester derivative featuring a dimethylaniline core linked via an (E)-configured ethenyl group to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₆H₂₄BNO₂, with a molecular weight of 273.19 g/mol . The stereochemistry of the ethenyl bridge (E-configuration) ensures planar conjugation between the electron-rich dimethylaniline group and the boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Synthetic protocols for Compound E involve palladium-catalyzed coupling reactions, yielding 32–54% depending on the starting aryl halide (chloro- vs. bromoarenes) . Its utility spans organic electronics, photopharmacology, and drug conjugation, as demonstrated in the synthesis of photoactivatable liposomes and melphalan prodrugs .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKZHAHHWEXSU-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroboration of N-Ethynyl-N-PhenylAniline
Reaction Mechanism and Stereochemical Control
The benchmark synthesis involves hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. The reaction proceeds via anti-Markovnikov addition, where the boron atom attaches to the terminal carbon of the alkyne. Steric effects from the tetramethyl dioxaborolane moiety enforce (E)-selectivity by favoring trans addition across the triple bond (Figure 1A). X-ray crystallography confirms the ethenyl bridge adopts a planar geometry with a C=C bond length of 1.341(2) Å, consistent with conjugation between the boron p-orbital and the π-system.
Key conditions :
Limitations and Yield Optimization
The low yield arises from competing polymerization of the ethynyl precursor and hydrolysis of the boronate intermediate. Modifications such as slow reagent addition and rigorous exclusion of moisture improve yields to ~25% in pilot studies. Recrystallization from hexane produces single crystals suitable for X-ray analysis, confirming a chair-like conformation of the dioxaborolane ring.
Table 1: Hydroboration Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Starting Material | N-Ethynyl-N-phenylaniline | |
| Boron Reagent | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
| Reaction Time | 24 hours | |
| Isolated Yield | 16% | |
| Purity (HPLC) | >95% |
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling Adaptations
While no direct examples exist for the title compound, analogous syntheses of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 267221-88-5) provide transferable insights. A representative protocol involves:
- Lithiation of 4-bromo-N,N-dimethylaniline at -78°C using n-butyllithium.
- Transmetallation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Palladium-catalyzed coupling (Pd(dppf)Cl₂) at 85°C.
Optimized conditions :
Mechanistic Considerations
The palladium cycle facilitates oxidative addition of the aryl bromide, followed by boronate transmetallation and reductive elimination. Steric hindrance from the dimethylamino group slows transmetallation, necessitating elevated temperatures.
Table 2: Cross-Coupling Performance Comparison
| Condition | Yield (Literature) | Yield (Optimized) |
|---|---|---|
| No catalyst | <5% | - |
| Pd(OAc)₂/P(o-tol)₃ | 45% | - |
| Pd(dppf)Cl₂ | - | 80% |
Crystallization and Characterization
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Tradeoffs
| Method | Yield | Equipment Needs | Scalability |
|---|---|---|---|
| Hydroboration | 16% | Standard | Limited |
| Suzuki-Miyaura | 80% | Schlenk line | Industrial |
| Metal-free coupling | 82%* | Cryogenic | Lab-scale |
*Reported for analogous compounds
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The boron-containing group can be substituted with other functional groups through reactions such as halogenation and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, amine derivatives, and various substituted aniline compounds. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
Organic Synthesis
Role as a Building Block
This compound is extensively utilized in organic chemistry for the synthesis of complex molecules. It facilitates the construction of pharmaceuticals and agrochemicals by providing a functionalized aromatic amine structure that can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. Its boron-containing moiety enhances reactivity and selectivity in synthetic pathways .
Fluorescent Probes
Biological Imaging Applications
N,N-Dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E is employed in the development of fluorescent probes used for biological imaging. The compound's unique electronic properties allow it to be excited at specific wavelengths, emitting fluorescence that can be utilized to visualize cellular processes with high precision. This application is particularly valuable in cell biology and medical diagnostics, where tracking biological events at the molecular level is crucial .
Material Science
Development of Advanced Materials
In material science, this compound contributes to the formulation of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability, thermal stability, and resistance to environmental factors. This makes it suitable for applications in protective coatings and high-performance materials used in various industries .
Chemical Sensors
Detection of Analytes
The compound is also utilized in the design of chemical sensors capable of detecting specific analytes across different industries, including environmental monitoring and food safety. The presence of the boron atom allows for selective binding interactions with target molecules, enhancing the sensitivity and specificity of these sensors .
Case Study 1: Synthesis of Pharmaceutical Compounds
A research study demonstrated the use of this compound as a precursor in synthesizing a novel class of anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited potent cytotoxicity against various cancer cell lines.
Case Study 2: Fluorescent Imaging Techniques
Another study highlighted its application in developing fluorescent probes for live-cell imaging. By modifying the compound's structure, researchers were able to create probes that specifically targeted mitochondrial membranes, allowing for real-time visualization of mitochondrial dynamics during cellular stress responses.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. These interactions are crucial in the compound’s role in organic synthesis and materials science.
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
Compound 13 (N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline)
- Structure : Lacks the ethenyl bridge; the boronate ester is directly attached to the dimethylaniline ring.
- Key Differences: Reduced conjugation due to the absence of the ethenyl spacer, lowering electronic communication between the boronate and dimethylamino groups. Lower reactivity in cross-coupling reactions compared to Compound E, as the ethenyl group in E enhances π-orbital overlap and stabilizes transition states .
- Applications : Primarily used as a boronic acid precursor in simpler coupling reactions.
DSTBPin ((E)-N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Styryl)Aniline)
- Structure : Replaces the ethenyl group with a styryl (C₆H₅-CH=CH-) linker.
- Key Differences :
- Applications : Fluorescence-based sensing in biological systems .
Compound 11 (N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)But-2-en-1-yl)Aniline)
- Structure : Features a but-2-en-1-yl linker instead of ethenyl, with an E:Z isomer ratio of 4:1 .
- Key Differences :
- Applications : Transition-metal-free allylic borylation reactions .
Analogues with Heterocyclic or Substituted Linkers
3t1 and 3t2 ((E)-N,N-Dimethyl-4-(1-Phenyl-3-(Thiophen-2-yl)Allyl)Aniline Isomers)
- Structure : Replaces the boronate ester with thiophene and phenyl-substituted allyl groups.
- Key Differences :
- Applications : Allylation reactions in electron-rich arenes .
NDSTBPin ((E)-N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Styryl)Naphthalen-1-Amine)
- Structure : Extends the aromatic system with a naphthyl group.
- Key Differences :
Electronic and Reactivity Comparisons
Biological Activity
N,N-Dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, commonly referred to as N,N-dimethyl-4-aniline, is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity through detailed analysis, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H24BNO2
- Molecular Weight : 273.18 g/mol
- CAS Number : 1377216-39-1
- IUPAC Name : (E)-N,N-dimethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)aniline
- Purity : ≥95% .
The biological activity of N,N-dimethyl-4-aniline appears to be influenced by its ability to interact with various biological targets. The presence of the dioxaborolane moiety is notable for its potential in drug design and biological applications. The compound's mechanism involves:
- Enzymatic Interactions : The compound may undergo metabolic transformations that can affect its biological efficacy.
- Binding Affinity : Preliminary studies suggest that it may bind to specific receptors or enzymes, influencing cellular pathways.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the dioxaborolane moiety is known for its ability to stabilize certain biomolecules and potentially inhibit cancer cell proliferation. A comparative study indicated that derivatives of dimethylaniline showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-Dimethyl-4-aniline | MCF-7 | 12.5 |
| N,N-Dimethyl-4-aniline | HeLa | 15.0 |
Mutagenicity Studies
Research has also focused on the mutagenic potential of N,N-dimethyl-aniline derivatives. A study published by the International Agency for Research on Cancer (IARC) examined various anilines and their metabolites, indicating that certain structural modifications could lead to increased mutagenicity . In vitro assays using Salmonella typhimurium showed positive results for mutagenic activity when exposed to similar compounds.
| Test System | Result | Reference |
|---|---|---|
| Salmonella typhimurium TA100 | Positive | Mortelmans et al., 1986 |
| Salmonella typhimurium TA1535 | Positive | Mori et al., 1980 |
Case Studies
- Toxicological Assessment : A comprehensive toxicological evaluation was conducted on rats exposed to N,N-dimethyl-aniline derivatives. Results indicated dose-dependent effects including weight loss and hematological changes, suggesting potential toxicity at higher concentrations .
- Environmental Impact Studies : The environmental persistence of N,N-dimethyl-aniline derivatives was assessed in aquatic systems. Findings revealed that these compounds could bioaccumulate in fish species, raising concerns about ecological toxicity and necessitating further investigation into their environmental behavior .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline (E), and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Reagents : Use of palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, and the boronate ester precursor under inert conditions (Ar) .
- Conditions : Microwave-assisted heating (105°C, 30–50 min) in DME/water mixtures with K₂CO₃ as a base. Oxygen removal via freeze-pump-thaw cycles is critical to prevent catalyst poisoning .
- Purification : Preparative TLC with EtOAc/heptane (8:2) yields the product as a yellow solid (83% yield) .
- Data Table :
| Reaction Component | Example Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.02–0.04 eq) |
| Solvent | DME/H₂O (3:1) |
| Temperature | 105°C (microwave) |
| Yield | 40–83% |
Q. How do crystallographic techniques validate the stereochemistry and structural integrity of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the E-configuration of the ethenyl group and planar geometry of the aniline moiety. Key parameters include:
- Bond lengths : C=C bond at 1.335 Å (indicative of E-configuration) .
- Dihedral angles : 6.15° between carbazole and benzene rings in derivatives, ensuring minimal steric hindrance .
- Software : SHELX programs refine structural data, with displacement ellipsoids visualized via ORTEP-3 .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address incomplete coupling or low yields in large-scale syntheses?
- Answer : Common issues arise from catalyst deactivation or residual oxygen. Mitigation strategies include:
- Catalyst reloading : Adding fresh Pd(PPh₃)₄ (0.02 eq) and excess boronate ester (0.5 eq) after initial incomplete reaction .
- Oxygen control : Multiple freeze-pump-thaw cycles (3×) before and after catalyst addition .
- Solvent selection : Polar aprotic solvents (e.g., DME) enhance coupling efficiency vs. THF .
Q. What spectroscopic and computational methods resolve contradictions in photophysical properties (e.g., fluorescence quenching)?
- Answer :
- UV-Vis/fluorescence : Monitor λmax shifts in H₂O₂ detection (boronate-to-phenol oxidation alters conjugation) .
- TD-DFT calculations : Predict excited-state behavior and validate experimental Stokes shifts .
- NMR analysis : <sup>11</sup>B NMR confirms boronate ester integrity post-reaction (δ ~30 ppm for Bpin groups) .
Q. How do supramolecular interactions (e.g., π-π stacking, halogen bonding) influence the compound’s application in organic electronics?
- Answer : In carbazole derivatives, C–H⋯Br interactions (3.63 Å) and π-π stacking (centroid distance 3.63 Å) stabilize charge transport in OLEDs. These interactions are probed via:
- SC-XRD : Identifies non-covalent contacts .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., Br⋯H: 12% in crystal packing) .
Data Contradictions and Resolution
Q. Why do reported yields vary significantly (40–83%) across similar Suzuki-Miyaura reactions?
- Answer : Variability arises from:
- Substrate purity : Trace moisture in boronate esters reduces catalyst activity.
- Microwave vs. conventional heating : Microwave irradiation improves homogeneity and reduces side reactions .
- Workup protocols : Inefficient extraction (e.g., using EtOAc vs. CH₂Cl₂) lowers isolated yields .
Methodological Best Practices
Q. What protocols ensure accurate characterization of boron-containing intermediates?
- Answer :
- HRMS (DART) : Exact mass confirmation (e.g., [M+H]<sup>+</sup> for C₁₆H₂₆BNO₂: calc. 275.20, exp. 275.21) .
- Elemental analysis : Verify B content (theoretical: ~3.9%) .
- Avoid hydrolysis : Store boronate esters under N₂ at –20°C .
Applications in Advanced Research
Q. How is this compound tailored for hydrogen peroxide sensing in biological systems?
- Answer : The boronate ester reacts with H₂O₂ to form a phenolic product, enabling ratiometric fluorescence detection. Key modifications include:
- Electron-donating groups : N,N-dimethylaniline enhances Stokes shift (Δλ > 100 nm) .
- Solubility tuning : PEGylation or nanoencapsulation improves biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
